Vorinostat

Description

Structure

3D Structure

Properties

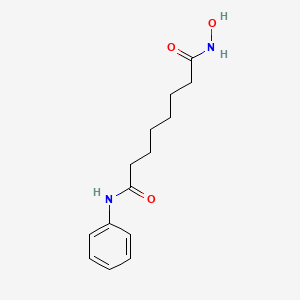

IUPAC Name |

N'-hydroxy-N-phenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEXFXRVDQXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041133 | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to light orange powder, White solid | |

CAS No. |

149647-78-9 | |

| Record name | Vorinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vorinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-N'-phenyloctanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vorinostat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159-160.5 °C | |

| Record name | Vorinostat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Vorinostat in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a spectrum of hematological and solid malignancies. Its primary mechanism of action revolves around the inhibition of class I and II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of silenced tumor suppressor genes and the alteration of key signaling pathways governing cell cycle progression, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanism: Histone Deacetylase (HDAC) Inhibition

This compound functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic domain of class I and II histone deacetylases.[1] By chelating the zinc ion, this compound effectively blocks the enzymatic activity of HDACs, preventing the removal of acetyl groups from the lysine (B10760008) residues of histones H2A, H2B, H3, and H4.[1] This leads to an accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for increased accessibility of transcription factors to DNA, leading to the re-expression of genes that are often silenced in cancer cells.[2]

Beyond histones, this compound also induces the acetylation of a variety of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and cytoskeletal proteins (e.g., α-tubulin).[2] This broadens the scope of its cellular effects, influencing protein stability, activity, and localization.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 10[3] |

| HDAC3 | 20[3] |

Table 2: Antiproliferative Activity of this compound (IC50) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HH | Cutaneous T-Cell Lymphoma | 0.146[4] |

| HuT78 | Cutaneous T-Cell Lymphoma | 2.062[4] |

| MJ | Cutaneous T-Cell Lymphoma | 2.697[4] |

| MylA | Cutaneous T-Cell Lymphoma | 1.375[4] |

| SeAx | Cutaneous T-Cell Lymphoma | 1.510[4] |

| SW-982 | Synovial Sarcoma | 8.6[5] |

| SW-1353 | Chondrosarcoma | 2.0[5] |

| SMMC7721 | Hepatocellular Carcinoma | 1.5[6] |

| BEL7402 | Hepatocellular Carcinoma | 2.5[6] |

| HepG2 | Hepatocellular Carcinoma | 3.0[6] |

Table 3: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | Apoptotic Cells (%) |

| NB4 | Acute Myeloid Leukemia | 1.0 | 24 | ~20[7] |

| U937 | Acute Myeloid Leukemia | 1.0 | 24 | ~15[7] |

| NB4 | Acute Myeloid Leukemia | 2.0 | 48 | ~45[7] |

| U937 | Acute Myeloid Leukemia | 2.0 | 48 | ~35[7] |

Table 4: Effect of this compound on Cell Cycle Distribution in Sarcoma Cell Lines

| Cell Line | Treatment (48h) | % G0/G1 | % S | % G2/M |

| SW-982 | Control | 55.2 | 34.1 | 10.7 |

| SW-982 | This compound (8.6 µM) | 72.5 | 18.3 | 9.2 |

| SW-1353 | Control | 60.1 | 28.5 | 11.4 |

| SW-1353 | This compound (2.0 µM) | 68.7 | 21.9 | 9.4 |

| Data adapted from Kramer et al. (2015).[5] |

Key Cellular Processes Affected by this compound

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, in a variety of cancer cell types.[5] A key mechanism underlying G1 arrest is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[8][9] this compound-induced histone hyperacetylation in the promoter region of the CDKN1A gene (encoding p21) leads to its increased expression.[8] p21, in turn, inhibits the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), preventing the phosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[1] this compound has also been shown to downregulate the expression of cyclins, such as Cyclin D1 and Cyclin B1.[3][8]

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to a pro-apoptotic state. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic BH3-only proteins such as Bim, BMF, and Noxa.[1][10] This shift in the Bcl-2 family balance leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[10]

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors (e.g., FAS) and their ligands (e.g., TRAIL), sensitizing cancer cells to apoptosis initiated by these pathways.[1]

Inhibition of Angiogenesis

This compound exerts anti-angiogenic effects primarily by suppressing the expression of key pro-angiogenic factors, notably Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][11] Under hypoxic conditions, which are common in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, including VEGF. This compound has been shown to inhibit HIF-1α expression, in some cases through the inhibition of its translation.[11][12] The subsequent reduction in VEGF levels leads to decreased endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to inhibit this pathway at multiple levels. In some cancer cell types, this compound can downregulate the expression of total Akt.[8] Furthermore, by modulating the acetylation status of proteins involved in this pathway, this compound can lead to decreased phosphorylation and activation of Akt and its downstream effector, mTOR.[13] Inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.

References

- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Histone Deacetylase Inhibitor, this compound, Represses Hypoxia Inducible Factor 1 Alpha Expression through Translational Inhibition | PLOS One [journals.plos.org]

- 12. The histone deacetylase inhibitor, this compound, represses hypoxia inducible factor 1 alpha expression through translational inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Anti-Tumor Activity of Vorinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical models.[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, this compound targets class I and class II HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[2][3][4] This alteration in protein acetylation status results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5][6] This technical guide provides a comprehensive overview of the preclinical research on this compound's anti-tumor activity, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HDAC enzymes. By chelating the zinc ion in the active site of HDACs, it blocks their catalytic activity, leading to hyperacetylation of lysine (B10760008) residues on histone tails.[4] This reduces the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[4][5][7]

Beyond histone acetylation, this compound also influences the acetylation of non-histone proteins involved in key cellular processes.[5] These include transcription factors such as p53, cell cycle regulators, and molecular chaperones like Hsp90.[2][8] The multifaceted effects of this compound culminate in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways.[9][10][11][12][13][14]

Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is mediated through its influence on several critical signaling pathways.

Caption: Core mechanism of this compound action.

Key pathways affected include:

-

PI3K/AKT/mTOR Pathway: this compound has been shown to suppress this critical cell survival and proliferation pathway.[4][15]

-

T-Cell Receptor (TCR) Signaling: In cutaneous T-cell lymphoma (CTCL), this compound interferes with TCR signaling.[4][16]

-

Hypoxia Inducible Factor (HIF) Signaling: this compound can attenuate hypoxia signaling by modulating the nuclear translocation of HIF-1 alpha.[17]

-

Insulin-like Growth Factor (IGF) Signaling: The anti-tumor action of this compound involves interaction with the IGF signaling pathway.[6]

Caption: Key signaling pathways modulated by this compound.

Quantitative Anti-Tumor Activity

The anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in the micromolar range.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HL-60 | Myeloid Leukemia | Not specified, effective at 2.5 µM | 24 |

| K562 | Chronic Myelogenous Leukemia | Not specified, effective at micromolar concentrations | Not specified |

| A431 | Epidermoid Carcinoma | Not specified, effective at 2µM | Not specified |

| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 |

| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 |

| SW-982 | Synovial Sarcoma | Not specified, effective at low micromolar concentrations | Not specified |

| SW-1353 | Chondrosarcoma | Not specified, effective at low micromolar concentrations | Not specified |

| PC-3 | Prostate Cancer | Micromolar concentrations | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified, effective up to 100 µM | 24 |

| MCF-7 | Breast Cancer | Not specified, effective up to 100 µM | 24 |

| SMMC7721 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin (B1677828) | 48 |

| BEL7402 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin | 48 |

| HepG2 | Hepatocellular Carcinoma | Not specified, synergistic with oxaliplatin | 48 |

Note: IC50 values can vary depending on the specific assay conditions.

In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition |

| A431 | Epidermoid Carcinoma | 100 mg/kg, IP, daily | Significant arrest in tumor growth |

| PC-3 in bone | Prostate Cancer | Not specified | 30-33% reduction in tumor volume and diameter |

| Myeloma | Multiple Myeloma | 100 mg/kg, IP, 5 days/week | Slight inhibition alone; marked reduction with melphalan |

| Hepatocellular Carcinoma | Hepatocellular Carcinoma | 25 mg/kg, daily | No significant effect alone; significant reduction with oxaliplatin |

Combination Therapies

Preclinical evidence strongly suggests that this compound can potentiate the cytotoxicity of conventional chemotherapeutic agents and targeted therapies.[1] Synergistic or additive effects have been observed when this compound is combined with agents such as:

-

Cytosine Arabinoside (ara-C) and Etoposide (B1684455): Sequential administration of this compound followed by ara-C or etoposide resulted in synergistic cytotoxicity in leukemia cell lines.[1][9]

-

Carboplatin and Paclitaxel: Preclinical studies have shown enhanced cytotoxicity when this compound is co-administered with taxanes and platinum compounds.[18][19]

-

Oxaliplatin: A synergistic anti-cancer effect was observed in hepatocellular carcinoma cells both in vitro and in vivo.[20]

-

Melphalan: Markedly enhanced anti-myeloma effects were seen in vitro and in vivo.[21]

-

PI3K inhibitors: Synergistic effects were observed in cutaneous T-cell lymphoma.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to evaluate this compound's anti-tumor activity.

Caption: General experimental workflow for preclinical evaluation of this compound.

Cell Viability Assays (MTS/XTT)

-

Objective: To determine the effect of this compound on cell proliferation and to calculate IC50 values.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.[7]

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).[7]

-

Add MTS or XTT reagent to each well and incubate according to the manufacturer's instructions.[7]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

-

Western Blot Analysis

-

Objective: To assess the levels of protein expression and acetylation.

-

Procedure:

-

Treat cells with this compound and a vehicle control for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.[7]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3, PARP, cyclins, and proteins from relevant signaling pathways).[10][15][22][23]

-

Incubate with a corresponding HRP-conjugated secondary antibody.[4]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution and to quantify apoptosis.

-

Cell Cycle Analysis:

-

Treat cells with this compound.

-

Harvest, wash, and fix the cells in cold 70% ethanol.[7]

-

Resuspend the cells in a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][7][9]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nu/nu or SCID mice).[15][24]

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.[15][21][24]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[12]

-

Conclusion

Preclinical studies have robustly established this compound as a promising anti-cancer agent with a well-defined mechanism of action. Its ability to inhibit HDACs leads to a cascade of cellular events, including cell cycle arrest and apoptosis, through the modulation of multiple signaling pathways. The quantitative data from both in vitro and in vivo models demonstrate its efficacy across a spectrum of malignancies, particularly highlighting its potential in combination therapies. The experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other HDAC inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cancer biology: mechanism of antitumour action of this compound (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical studies of this compound (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Histone Deacetylase Inhibitor, this compound, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. europeanreview.org [europeanreview.org]

- 15. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound suppresses hypoxia signaling by modulating nuclear translocation of hypoxia inducible factor 1 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Carboplatin and Paclitaxel in Combination With Either this compound or Placebo for First-Line Therapy of Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound enhances the anticancer effect of oxaliplatin on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Antitumor activity of this compound-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Initial Testing (Stage 1) of this compound (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Histone Code: A Technical Guide to the Non-Histone Targets of Vorinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a well-established histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. While its primary mechanism of action involves the inhibition of HDACs, leading to histone hyperacetylation and altered gene expression, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond histone modification. This technical guide provides an in-depth exploration of the non-histone protein targets of this compound, offering insights into its broader pharmacological profile. We will delve into the quantitative analysis of these interactions, detail the experimental methodologies used for their identification, and visualize the signaling pathways modulated by these off-target effects.

Quantitative Data on Non-Histone Targets of this compound

The direct binding affinities of this compound to many of its non-histone targets are not extensively characterized with inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) in purified systems. Much of the available quantitative data pertains to the downstream cellular effects of this compound, such as the IC50 for cell viability or growth inhibition in various cancer cell lines. This reflects the complexity of deconvoluting direct target engagement from the downstream consequences of HDAC inhibition.

| Cell Line / System | Assay Type | IC50 Value (µM) | Reference(s) |

| OCI-AML3 (AML) | Cell Viability | 1.55 (24h) | [1] |

| OCI-AML3 (AML) | Cell Viability | 0.42 (72h) | [1] |

| HL-60 (AML) | Cell Viability | ~1-2 | [2] |

| HH (CTCL) | Cell Proliferation | 0.146 | [3][4] |

| HuT78 (CTCL) | Cell Proliferation | 2.062 | [3][4] |

| MJ (CTCL) | Cell Proliferation | 2.697 | [3][4] |

| Myla (CTCL) | Cell Proliferation | 1.375 | [3][4] |

| SeAx (CTCL) | Cell Proliferation | 1.510 | [3][4] |

| HUT78 (CTCL) | Growth Inhibition | 0.675 | [5] |

Table 1: Cellular IC50 Values of this compound in Various Cancer Cell Lines. These values represent the concentration of this compound required to inhibit cellular proliferation or viability by 50% and are influenced by a multitude of factors beyond direct engagement with a single non-histone target.

Key Non-Histone Protein Targets and Affected Signaling Pathways

This compound has been shown to modulate the activity of several key signaling pathways through its interaction with non-histone proteins. These interactions contribute to its anti-cancer effects by influencing cell proliferation, survival, and signaling cascades.

T-Cell Receptor (TCR) Signaling

This compound has been demonstrated to interfere with the TCR signaling pathway, a critical pathway for T-cell activation and function. This is particularly relevant to its efficacy in cutaneous T-cell lymphoma. A key target in this pathway is the Zeta-chain-associated protein kinase 70 (ZAP70) . This compound treatment leads to a decrease in the phosphorylation of ZAP70 at tyrosines 319 and 493, which is crucial for its kinase activity and downstream signaling.[3][4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to suppress this pathway by decreasing the phosphorylation of Akt at serine 473.[3][4][6] This inhibitory effect on a key survival pathway contributes to the pro-apoptotic activity of this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. This compound has been shown to modulate this pathway by selectively inhibiting the phosphorylation of STAT6 and, in some contexts, affecting STAT3 and STAT5.[6][7] This modulation can alter cytokine production and the cellular response to inflammatory signals.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effects on this pathway are complex and can be cell-type dependent. Some studies indicate that this compound can suppress the phosphorylation of Extracellular signal-regulated kinase (ERK) .[8][9]

Ubiquitination Pathway

Recent evidence has identified Ubiquitin Conjugating Enzyme E2 C (UBE2C) as a non-histone target of this compound. This compound has been shown to downregulate the expression of UBE2C, which is involved in the ubiquitination process and has been implicated in cancer progression.[10][11][12][13] By targeting UBE2C, this compound can influence protein degradation and reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis.

Experimental Protocols for Target Identification

The identification of non-histone targets of this compound relies on a variety of advanced proteomic techniques. Below are overviews of the key experimental workflows.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based quantitative proteomics technique used to identify and quantify protein abundance changes in response to a stimulus, such as drug treatment.

Detailed Methodology:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine). The cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acids into the proteome.

-

Treatment: The "heavy" labeled cells are treated with this compound, while the "light" labeled cells serve as the vehicle-treated control.

-

Cell Lysis and Protein Mixing: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" lysates are then mixed.

-

Protein Digestion and Peptide Fractionation: The mixed protein sample is digested into peptides, typically using trypsin. The resulting peptide mixture can be fractionated to reduce complexity before mass spectrometry analysis.

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ only in their mass due to the isotopic labeling. The relative peak intensities of these peptide pairs are used to quantify the difference in protein abundance or post-translational modification (e.g., acetylation) between the control and this compound-treated samples.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that drug binding can stabilize the target protein, leading to an increase in its melting temperature.

Detailed Methodology:

-

Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.

-

Thermal Challenge: The treated samples are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This can be done for a specific protein of interest using methods like Western blotting or for many proteins simultaneously using mass spectrometry (thermal proteome profiling).

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.

Affinity Chromatography

Affinity chromatography is a technique used to purify a specific molecule or a group of molecules from a complex mixture based on a highly specific biological interaction. For target identification of a drug like this compound, the drug is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Detailed Methodology:

-

Ligand Immobilization: A derivative of this compound containing a suitable linker is chemically coupled to a solid support, such as agarose (B213101) or magnetic beads.

-

Cell Lysis: Cells are lysed to release their protein content.

-

Incubation: The cell lysate is incubated with the this compound-immobilized beads, allowing the target proteins to bind to the immobilized drug.

-

Washing: The beads are washed extensively to remove proteins that do not specifically bind to this compound.

-

Elution: The specifically bound proteins are eluted from the beads, often by changing the pH, ionic strength, or by competing with an excess of free this compound.

-

Protein Identification: The eluted proteins are identified, typically by mass spectrometry.

Conclusion

The therapeutic efficacy of this compound is not solely attributable to its well-documented inhibition of histone deacetylases. A comprehensive understanding of its pharmacological profile must include its interactions with a range of non-histone protein targets. This guide has provided an overview of these targets, the signaling pathways they modulate, and the experimental approaches used for their discovery. Further research into the quantitative aspects of these interactions will be crucial for optimizing the clinical use of this compound and for the development of more selective and potent second-generation HDAC inhibitors with tailored off-target activities. The continued application of advanced proteomic techniques will undoubtedly uncover additional non-histone targets, further elucidating the complex and multifaceted mechanism of action of this important anti-cancer agent.

References

- 1. ZAP-70 binding specificity to T cell receptor tyrosine-based activation motifs: the tandem SH2 domains of ZAP-70 bind distinct tyrosine-based activation motifs with varying affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.ymaws.com [cdn.ymaws.com]

- 3. oaepublish.com [oaepublish.com]

- 4. mdpi.com [mdpi.com]

- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. file.selleckchem.com [file.selleckchem.com]

- 8. aurogene.eu [aurogene.eu]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. worldscientific.com [worldscientific.com]

An In-depth Technical Guide to Epigenetic Modifications Induced by Vorinostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in cellular function and disease pathogenesis. Among the key players in the epigenetic machinery are histone deacetylases (HDACs), enzymes that are frequently dysregulated in various cancers. Vorinostat (suberoylanilide hydroxamic acid, or SAHA) is a potent, orally active pan-HDAC inhibitor that targets class I, II, and IV HDACs. Initially identified for its ability to induce differentiation in transformed cells, it has since been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for a range of other malignancies.

This technical guide provides a comprehensive overview of the epigenetic modifications induced by this compound, detailing its mechanism of action, its effects on histone and non-histone proteins, and its influence on broader signaling networks. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in research and drug development.

Core Mechanism of Action

This compound's primary mechanism involves binding to the active site of HDAC enzymes. Specifically, its hydroxamic acid moiety chelates the zinc ion essential for the catalytic activity of class I, II, and IV HDACs. This inhibition prevents the removal of acetyl groups from the lysine (B10760008) residues of histones and other proteins. The resulting accumulation of acetylated proteins, or hyperacetylation, leads to significant changes in chromatin structure and gene expression.

Caption: this compound inhibits HDACs, leading to protein hyperacetylation.

Key Epigenetic Modifications

Histone Hyperacetylation

The most direct epigenetic consequence of this compound treatment is the accumulation of acetylated histones. This modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, which leads to a more relaxed, transcriptionally active chromatin structure (euchromatin).

-

Affected Histones: this compound induces the hyperacetylation of all four core nucleosomal histones (H2A, H2B, H3, and H4). In CTCL cell lines, these effects are visible within 30 minutes of exposure.

-

Specific Marks: Studies have confirmed increased acetylation at specific sites, including H3K9, H3K18, and H3K27, which are markers for active promoters and enhancers. In AML cells, this compound treatment leads to an enrichment of H3K9 acetylation around the promoters and downstream of the transcription start sites of active genes.

Acetylation of Non-Histone Proteins

HDACs target a vast array of non-histone proteins, and this compound-induced inhibition consequently affects numerous cellular processes beyond transcription. A global proteomic analysis identified 61 proteins with increased lysine acetylation following this compound treatment in breast cancer cells. These targets are involved in cell proliferation, apoptosis, protein stability, and DNA damage repair.

| Target Protein | Cellular Function | Consequence of this compound-Induced Acetylation | References |

| p53 | Tumor Suppressor | Heightened activation, leading to cell cycle arrest and apoptosis. | |

| Hsp90 | Chaperone Protein | Acetylation disrupts Hsp90's function, interfering with HIF-1α nuclear translocation and attenuating hypoxia signaling. | |

| α-tubulin | Cytoskeletal Protein | Acetylation of α-tubulin, a substrate of HDAC6, can induce changes in cell motility. | |

| RUNX3 | Transcription Factor | Increased acetylation enhances its transactivation activity, leading to elevated expression of immune response genes in NK cells. | |

| Ku70 | DNA Repair Protein | Acetylation of Ku70 is associated with DNA double-strand breaks and can impair the nonhomologous end joining repair pathway. |

Crosstalk with DNA Methylation

While this compound does not directly inhibit DNA methyltransferases (DNMTs), it can indirectly influence DNA methylation patterns. In non-small cell lung cancer cells, this compound treatment was found to down-regulate DNMT1 and DNMT3b. This reduction in DNMT activity can lead to the demethylation and re-expression of silenced genes, such as the hTERT promoter. This demonstrates a critical crosstalk between histone acetylation and DNA methylation, where changes in one can dynamically influence the other.

Regulation of MicroRNA Expression

This compound can also modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression post-transcriptionally. In various cancer cell lines, this compound treatment has been shown to significantly alter miRNA profiles, with some miRNAs being upregulated by as much as two-fold. These modulated miRNAs often have target genes involved in critical cancer-related processes like angiogenesis, apoptosis, and cell proliferation.

Impact on Signaling Pathways

This compound's epigenetic modifications trigger widespread changes in cellular signaling. Functional analyses have identified several key pathways that are significantly modulated by the drug.

T-Cell Receptor (TCR), MAPK, and JAK-STAT Pathways

In CTCL, this compound has been shown to modify the signaling of the T-cell receptor (TCR), MAPK, and JAK-STAT pathways. It represses a large set of genes associated with the TCR and its downstream effectors. Mechanistically, this compound inhibits the phosphorylation of key kinases like ZAP70 (at Tyr319 and Tyr493) and its downstream target AKT (at Ser473), thereby dampening TCR signaling.

Caption: this compound inhibits key kinase phosphorylation in TCR signaling.

AKT/mTOR Signaling Pathway

In epidermoid squamous cell carcinoma, this compound has been found to dampen the mTOR signaling pathway. Treatment leads to a significant reduction in the phosphorylation of mTOR and its downstream targets, including the S6 ribosomal protein, p70S6 kinase, and 4E-BP1. This inhibition of the AKT/mTOR survival pathway contributes to the drug's anti-proliferative and pro-apoptotic effects.

Hypoxia Signaling Pathway

This compound potently inhibits the hypoxia signaling pathway by interfering with the nuclear translocation of Hypoxia Inducible Factor 1 alpha (HIF-1α). This is achieved not through chromatin remodeling, but by inducing the hyperacetylation of Hsp90, a chaperone protein required for HIF-1α's interaction with the nuclear import machinery. The disruption of this interaction prevents HIF-1α from moving into the nucleus, thereby suppressing the expression of hypoxia-response genes like VEGF.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line / Cancer Type | Assay | Endpoint | Value | Reference(s) |

| OCI-AML3 (AML) | Cell Viability | IC50 (24 hr) | 1.55 µM | |

| OCI-AML3 (AML) | Cell Viability | IC50 (72 hr) | 0.42 µM | |

| Advanced Solid Tumors | Phase I Trial | Max Tolerated Dose | 400 mg daily or 200 mg twice daily | |

| CTCL | Clinical Trial | Apoptosis Induction | Increased apoptosis at 1–5 µM for 48 hrs | |

| A375 (Melanoma) | Western Blot | Histone H4 Acetylation | Maximal accumulation at 2.5 µM for 24 hrs |

Table 2: Gene and Protein Expression Changes

| Cell Line / Cancer Type | Target | Change | Fold Change / Magnitude | Reference(s) |

| NK-92 (NK Cells) | Upregulated Genes | Expression | 1,829 genes | |

| NK-92 (NK Cells) | Downregulated Genes | Expression | 1,991 genes | |

| NSCLC | Various miRNAs | Expression | Up to 2-fold change | |

| OCI-AML3 (AML) | Genes with increased H3K9Ac | Acetylation | 13,429 genes |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the effects of this compound.

Caption: General workflow for studying this compound's cellular effects.

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation levels of specific histone proteins.

-

Cell Treatment: Culture cells (e.g., A375 melanoma cells) to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0-5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by size using electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3, anti-acetyl-H4) overnight at 4°C. Also, probe a separate blot with an antibody for total histone H3 or GAPDH as a loading control.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to the loading control.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to identify the genome-wide locations of specific histone modifications.

-

Cell Treatment and Cross-linking: Treat cells (e.g., NK-92 cells) with 1 µM this compound or vehicle for 24 hours. Cross-link protein to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K27ac).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Perform peak calling to identify regions of enrichment for the histone mark. Analyze differential binding between this compound-treated and control samples.

Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effect of this compound and calculate its IC50 value.

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at a final concentration ≤0.1%).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound is a powerful epigenetic modulator with a multifaceted mechanism of action. Its primary role as an HDAC inhibitor leads to the hyperacetylation of both histone and non-histone proteins, fundamentally altering the cellular landscape. These direct epigenetic changes trigger a cascade of downstream effects, including the reprogramming of enhancer landscapes, modulation of DNA methylation and miRNA expression, and the disruption of key oncogenic signaling pathways. The comprehensive data and protocols presented in this guide offer a technical foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design rational combination therapies that leverage its unique epigenetic activities. A deeper understanding of these mechanisms is crucial for optimizing its clinical application and overcoming resistance.

A Technical Guide to the Molecular Pathways of Vorinostat-Induced Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated for a range of other malignancies.[1][2] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in transformed cells.[1][3] This technical guide provides an in-depth exploration of the molecular signaling cascades activated by this compound to trigger apoptosis. We will dissect the core pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) routes, the role of reactive oxygen species (ROS), and the influence of the p53 tumor suppressor protein. This document summarizes key quantitative data from preclinical studies, presents detailed protocols for essential experimental assays, and utilizes pathway diagrams to visualize the complex molecular interactions central to this compound's pro-apoptotic efficacy.

Core Molecular Pathways of this compound-Induced Apoptosis

As a broad-spectrum inhibitor of class I and II HDACs, this compound's primary effect is the accumulation of acetylated histones and non-histone proteins.[1][4] This epigenetic modulation alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and genes involved in apoptosis, while repressing genes that promote survival.[4][5] this compound orchestrates apoptosis through a multi-pronged attack involving several interconnected signaling pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.[6][7] The process is initiated by intracellular stress signals that converge on the mitochondria.

-

Upregulation of BH3-Only Proteins: this compound treatment leads to the hyperacetylation of histone H4 on the promoter regions of several pro-apoptotic BH3-only genes, members of the Bcl-2 family.[6] This results in the transcriptional upregulation and increased protein expression of key initiators like BIM, BMF, and NOXA .[6]

-

BAX/BAK Activation: These activated BH3-only proteins then bind to and antagonize anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), which are often downregulated by this compound.[1][8][9] This releases the effector proteins BAX and BAK from inhibition, causing them to oligomerize and form pores in the mitochondrial outer membrane.[10][11]

-

Apoptosome Formation and Caspase-9 Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the "apoptosome," which recruits and activates the initiator caspase-9 .[10][12]

The Extrinsic (Death Receptor) Pathway

This compound also sensitizes cancer cells to the extrinsic apoptotic pathway.

-

Death Receptor Upregulation: It can increase the expression of death receptors and their ligands, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1]

-

Downregulation of c-FLIP: Crucially, this compound potently downregulates the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key inhibitor of caspase-8.[12][13] The reduction of c-FLIP lowers the threshold for the activation of the extrinsic pathway.

-

Caspase-8 Activation: Upon ligand binding to death receptors, the death-inducing signaling complex (DISC) is formed, leading to the activation of the initiator caspase-8 .[13] Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The Execution Pathway

Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of effector caspases.

-

Caspase-3/7 Activation: Initiator caspases cleave and activate the executioner caspases-3 and -7 .[14]

-

Substrate Cleavage: These activated effector caspases are responsible for the proteolytic cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP) , which is critical for DNA repair.[14][15] The cleavage of these substrates leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[15]

Contributing Molecular Mechanisms

-

Reactive Oxygen Species (ROS) and DNA Damage: this compound treatment has been shown to induce the generation of reactive oxygen species (ROS).[16][17] This increase in oxidative stress can cause DNA damage, evidenced by the formation of γ-H2AX foci, a marker for DNA double-strand breaks.[16][17] This DNA damage response can, in turn, trigger a G2/M cell cycle arrest and feed into the intrinsic apoptotic pathway.[16] Pre-treatment with antioxidants like N-acetyl cysteine (NAC) can mitigate this compound-induced DNA damage and apoptosis.[16]

-

Role of p53: this compound's action can be both p53-dependent and independent.[14] In cells with wild-type p53, this compound can induce p53 acetylation, which enhances its stability and transcriptional activity.[9][11] Acetylated p53 can then upregulate pro-apoptotic target genes, such as Bad .[9] However, this compound also effectively induces apoptosis in p53-mutant or null cells, often through the p53-independent upregulation of the CDK inhibitor p21.[3][14]

Diagrams of Molecular Pathways and Workflows

Caption: this compound induces apoptosis via intrinsic, extrinsic, ROS, and p53 pathways.

References

- 1. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oncotarget.com [oncotarget.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Transactivation of bad by this compound-induced acetylated p53 enhances doxorubicin-induced cytotoxicity in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination of this compound and caspase-8 inhibition exhibits high anti-tumoral activity on endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound/SAHA-induced apoptosis in malignant mesothelioma is FLIP/caspase 8-dependent and HR23B-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells | PLOS One [journals.plos.org]

Vorinostat's Impact on Cell Cycle Arrest and Proliferation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor that modulates gene expression and induces antitumor effects, including the inhibition of proliferation and induction of cell cycle arrest.[1] As a pan-inhibitor of class I and II HDACs, this compound's primary mechanism involves the accumulation of acetylated histones and non-histone proteins, which alters chromatin structure and regulates the transcription of key genes involved in cellular processes.[2][3] This technical guide provides an in-depth analysis of this compound's effects on cell cycle regulation, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its biological effects by binding to the zinc-containing catalytic domain of HDAC enzymes.[2] This inhibition leads to the hyperacetylation of lysine (B10760008) residues on the N-terminal tails of core histones (H3 and H4) and various non-histone proteins.[4][5] Histone hyperacetylation results in a more relaxed, open chromatin structure (euchromatin), which increases the accessibility of DNA to transcription factors.[4] This, in turn, reactivates the expression of silenced tumor suppressor genes and other genes that regulate critical cellular functions, including cell cycle progression, differentiation, and apoptosis.[1][4]

Caption: High-level overview of this compound's mechanism of action.

Induction of Cell Cycle Arrest

This compound's anti-proliferative effects are largely mediated by its ability to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1] The specific phase of arrest is often dependent on the cell type and the concentration of the drug used.[1][6]

G1 Phase Arrest

G1 arrest is a common outcome of this compound treatment in numerous cancer cell lines.[2][7] The primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A), which can occur in both a p53-dependent and p53-independent manner.[2][8]

-

p21 Upregulation: this compound promotes the acetylation of histones H3 and H4 associated with the p21 gene promoter, leading to increased transcription.[9] It also enhances the protein stability of p21.[1][10] The induced p21 protein then binds to and inhibits cyclin/CDK complexes, particularly Cyclin D/CDK4 and Cyclin E/CDK2.[2][11]

-

Downregulation of G1 Cyclins and CDKs: Treatment with this compound has been shown to decrease the expression of Cyclin D1 and reduce the phosphorylation of CDK2 and CDK4.[8][9]

-

Rb-E2F Pathway: The inhibition of Cyclin/CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[2]

Caption: Signaling pathway for this compound-induced G1 cell cycle arrest.

G2/M Phase Arrest

In several cancer types, particularly at higher concentrations, this compound induces arrest at the G2/M transition.[6][12][13] This effect is mediated by the modulation of different sets of cell cycle regulators.

-

Cyclin B1/CDK1 Complex: this compound has been shown to transcriptionally downregulate Cyclin B1.[13] This reduces the activity of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis, thereby causing a G2 phase arrest.[13]

-

PTEN Upregulation: In breast cancer cells, this compound-induced G2/M arrest has been linked to the upregulation of the tumor suppressor PTEN.[12][14]

-

p21 Involvement: The CDK inhibitor p21 can also play a role in G2/M arrest by inhibiting the Cyclin B1/CDK1 complex.[11]

-

Aurora Kinase Pathway: The anti-mitotic effects of this compound can be enhanced when combined with aurora kinase inhibitors, leading to a more pronounced G2/M arrest and increased apoptosis.[15][16]

Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.

Quantitative Data on Cell Cycle Distribution

The effect of this compound on cell cycle progression has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: this compound-Induced G1 Phase Arrest in Cancer Cell Lines

| Cell Line | Cancer Type | This compound (SAHA) Conc. | Treatment Time | % Cells in G0/G1 (Control) | % Cells in G0/G1 (Treated) | Reference |

|---|---|---|---|---|---|---|

| SW-982 | Synovial Sarcoma | 8.6 µM | 48 h | ~60% | ~75% | [8] |

| SW-1353 | Chondrosarcoma | 2.0 µM | 48 h | ~55% | ~70% | [8] |

| A375 | Melanoma | 2.5 µM | 24 h | Not specified | 67.5% | [17] |

| HL-60 | Leukemia | ≤ 2.5 µM | 24 h | Not specified | Significant Increase | [6] |

| RRCL | Resistant Lymphoma | Not specified | Not specified | Not specified | Significant Increase |[11] |

Table 2: this compound-Induced G2/M Phase Arrest in Cancer Cell Lines

| Cell Line | Cancer Type | This compound (SAHA) Conc. | Treatment Time | Outcome | Reference |

|---|---|---|---|---|---|

| MCF-7 | Breast Cancer | 50-100 µM | 24 h | Arrest at G2/M phase | [12][14] |

| MDA-MB-231 | Breast Cancer | 50-100 µM | 24 h | Arrest at G2/M phase | [12][14] |

| D54MG | Glioma | 3 µM | 24-72 h | Arrest at G2 phase | [13] |

| HL-60 | Leukemia | > 2.5 µM | 24 h | Arrest at G2/M phase |[6] |

Experimental Protocols

Reproducible and robust experimental design is critical for studying the effects of this compound. Below are detailed protocols for key assays.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.[18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (SAHA) stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of harvesting.

-

Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose. Incubate for the desired time period (e.g., 24, 48 hours).

-

Harvesting: Aspirate the medium and wash cells once with PBS. Detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet once with PBS. Resuspend the pellet in 0.5 mL of PI staining solution and incubate at 37°C for 30 minutes in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of key cell cycle regulatory proteins.[13][18]

Materials:

-

Treated cell pellets (from a parallel experiment to flow cytometry)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-Cyclin B1, anti-phospho-CDK2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest through complex, multi-faceted mechanisms. Its ability to cause G1 and/or G2/M arrest is primarily driven by the transcriptional regulation of key cell cycle genes, such as the potent CDK inhibitor p21, and the downregulation of critical cyclins like Cyclin D1 and Cyclin B1.[2][13] The specific cellular response is context-dependent, varying with drug concentration and cancer cell type. The quantitative data and established protocols provided in this guide offer a robust framework for researchers investigating the anti-proliferative properties of this compound and other HDAC inhibitors, facilitating further exploration into their therapeutic potential in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated analysis of the molecular action of this compound identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound, a histone deacetylase inhibitor, facilitates fear extinction and enhances expression of the hippocampal NR2B-containing NMDA receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. oncotarget.com [oncotarget.com]

- 8. Histone deacetylase inhibitors this compound and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor this compound Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]